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CAS No.: 1205-30-7

Cat. No.: S591199

Get Quote

Basic Compound Identification

The table below summarizes the fundamental identifying information for 4-Chloro-3-sulfamoylbenzoic

acid [1] [2] [3].

Property Description

CAS Registry Number 1205-30-7 [1] [2] [3]

Systematic IUPAC
Name

4-Chloro-3-sulfamoylbenzoic acid [4]

Molecular Formula C₇H₆ClNO₄S [1] [4] [3]

Molecular Weight 235.64 g/mol [1] [3]

Common Synonyms 3-(Aminosulfonyl)-4-chlorobenzoic acid; 4-Chloro-5-sulphamoylbenzoic acid

[2] [4]

Purity >98.0% (HPLC) [1] [3]

Physical Form White to almost white powder to crystal [1] [3]
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Property Description

Melting Point 261 °C (lit.) [1] [3]; 256-258 °C (lit.) [2]

Synthesis and Structural Characterization

One research article details the synthesis and multi-technique characterization of this compound [5].

Synthesis: The compound was synthesized and definitively characterized to confirm its molecular

structure [5].
X-ray Crystallography: The explicit molecular structure was confirmed by Single-Crystal X-ray
Diffraction (SCXRD), which provides precise bond lengths and angles [5].
Spectroscopic Techniques: The synthesized compound was further characterized using:

Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Raman (FT-Raman) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

While the article confirms that NMR was used and that the calculated geometrical parameters matched the

SCXRD data, it does not provide the raw NMR data (e.g., a spectrum or a list of chemical shifts) [5].

Analytical Workflow for Pharmaceutical Compounds

For a complete understanding of a drug compound and its behavior, a combined analytical approach is often

used. The following workflow, adapted from a study on the related drug indapamide, illustrates how NMR

and Mass Spectrometry (MS) data can be integrated for a deep investigation [6].
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& Quantification

Click to download full resolution via product page

This methodology highlights that modern NMR can be applied directly to crude mixtures and used for both

quantification (qNMR) and structural elucidation via 2D experiments, which would be key to a full analysis

[6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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